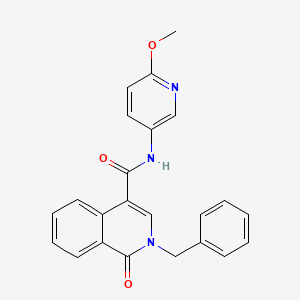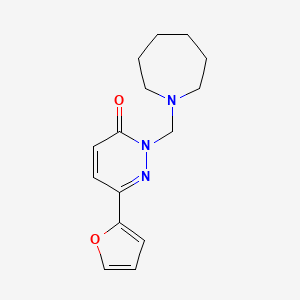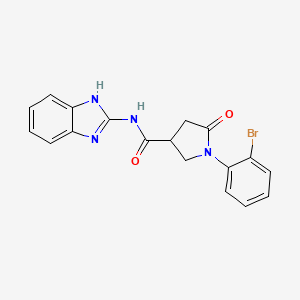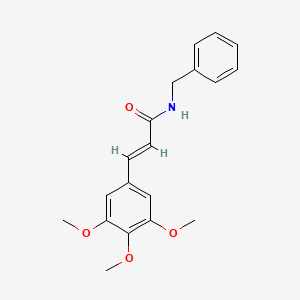![molecular formula C16H20N2O3S B11011608 N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine](/img/structure/B11011608.png)
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine is a synthetic compound that combines an indole derivative with an amino acid, methionine Indole derivatives are known for their wide range of biological activities, and methionine is an essential amino acid involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Methionine: The acylated indole is coupled with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common for indole derivatives, where halogens, nitro groups, or alkyl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides, often in the presence of Lewis acids or bases.
Major Products
Oxidation: Oxidized indole derivatives, such as indole-2-carboxylic acid.
Reduction: Reduced indole derivatives, such as indoline.
Substitution: Substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. It can serve as a probe to investigate the function of indole derivatives in cellular processes and signal transduction.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research is ongoing to determine its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methionine component may play a role in cellular uptake and metabolism, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[(1H-indol-3-yl)acetyl]-L-methionine: Lacks the methyl group at the 2-position of the indole ring.
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-tryptophan: Contains tryptophan instead of methionine.
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-cysteine: Contains cysteine instead of methionine.
Uniqueness
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H20N2O3S/c1-10-12(11-5-3-4-6-13(11)17-10)9-15(19)18-14(16(20)21)7-8-22-2/h3-6,14,17H,7-9H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
BNLMCNZEKQFLNJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)

![(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11011545.png)
![2-(3-methylbutyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11011550.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11011573.png)
![(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11011578.png)
![N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11011590.png)
![6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11011597.png)


![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11011617.png)

![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B11011625.png)
